Tris(2,4-di-tert-butylphenyl) phosphite Tris(2,4-di-tert-butylphenyl) phosphite Tris(2,4-di-tert-butylphenyl) phosphite is a triaryl based phosphite that can be used in catalysis and metallation. Its characteristic to undergo metallation reaction and provide a cost effective synthetic processes allows it to be useful in biaryl coupling reactions.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1) is an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 31570-04-4
VCID: VC21142149
InChI: InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3
SMILES: CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Molecular Formula: C42H63O3P
Molecular Weight: 646.9 g/mol

Tris(2,4-di-tert-butylphenyl) phosphite

CAS No.: 31570-04-4

Cat. No.: VC21142149

Molecular Formula: C42H63O3P

Molecular Weight: 646.9 g/mol

* For research use only. Not for human or veterinary use.

Tris(2,4-di-tert-butylphenyl) phosphite - 31570-04-4

Specification

Description Tris(2,4-di-tert-butylphenyl) phosphite is a triaryl based phosphite that can be used in catalysis and metallation. Its characteristic to undergo metallation reaction and provide a cost effective synthetic processes allows it to be useful in biaryl coupling reactions.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (3:1) is an alkylbenzene.
CAS No. 31570-04-4
Molecular Formula C42H63O3P
Molecular Weight 646.9 g/mol
IUPAC Name tris(2,4-ditert-butylphenyl) phosphite
Standard InChI InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3
Standard InChI Key JKIJEFPNVSHHEI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator